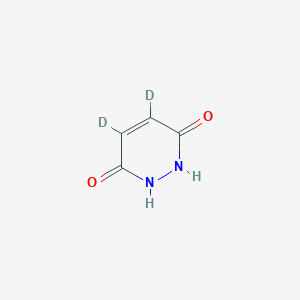
16-phenoxy tetranor Prostaglandin F2α methyl amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Aplicaciones Científicas De Investigación
1. Pharmacological Effects in Early Pregnancy
16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).
2. Use in Termination of Second Trimester Pregnancy
Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).
3. Antifertility Effects
The antifertility effects of this compound and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).
4. Prostanoid Receptor-Mediated Responses
Research into the functional pharmacology of human prostanoid receptors has included this compound. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).
Propiedades
Fórmula molecular |
C23H33NO5 |
|---|---|
Peso molecular |
403.5 |
InChI |
InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 |
Clave InChI |
RVIFBIOAPWHJAL-CNAXQHPCSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1 |
Sinónimos |
16-phenoxy tetranor PGF2α methyl amide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




